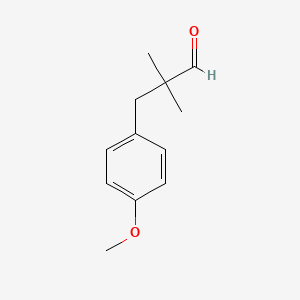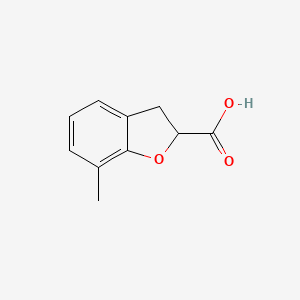
Ácido 7-metil-2,3-dihidrobenzofurano-2-carboxílico
Descripción general
Descripción
7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Se ha demostrado que los derivados del benzofurano poseen actividades anticancerígenas significativas. Por ejemplo, ciertos benzofuranos sustituidos han demostrado efectos inhibitorios del crecimiento celular en varias líneas celulares cancerosas, incluyendo la leucemia, el cáncer de pulmón no microcítico, el cáncer de colon, el cáncer del SNC, el melanoma y el cáncer de ovario . Si bien estos hallazgos no son específicos del ácido 7-metil-2,3-dihidrobenzofurano-2-carboxílico, sugieren que este compuesto también puede tener potencial como agente anticancerígeno.
Aplicaciones Farmacéuticas
Algunos compuestos de benzofurano son reconocidos por sus amplias aplicaciones farmacéuticas. Ejemplos notables incluyen la amiodarona y la bergaptena . Estos compuestos tienen usos establecidos en medicina, lo que indica que el ácido 7-metil-2,3-dihidrobenzofurano-2-carboxílico podría explorarse potencialmente para aplicaciones similares.
Síntesis de Compuestos Novedosos
Los derivados del benzofurano sirven como materiales de partida o intermediarios en la síntesis de compuestos novedosos con diversas actividades biológicas . La presencia de un grupo ácido carboxílico en el ácido 7-metil-2,3-dihidrobenzofurano-2-carboxílico podría convertirlo en un precursor valioso en la química sintética para el desarrollo de nuevos agentes terapéuticos.
Agentes Antimicrobianos
Los benzofuranos están siendo investigados por su potencial como agentes antimicrobianos. La investigación está en curso para desarrollar nuevos medicamentos con andamios de benzofurano que exhiban propiedades anticancerígenas, neuroprotectoras y antivirales . Esto sugiere que el ácido 7-metil-2,3-dihidrobenzofurano-2-carboxílico también podría estudiarse por su eficacia antimicrobiana.
Agentes Neuroprotectores
El desarrollo de agentes neuroprotectores es otra área donde se están explorando los derivados del benzofurano . Dado el potencial neuroprotector de los benzofuranos, el ácido 7-metil-2,3-dihidrobenzofurano-2-carboxílico podría investigarse por su capacidad para proteger las células nerviosas del daño o la degeneración.
Inhibición Enzimática
Los benzofuranos se han estudiado por su capacidad para inhibir enzimas como la acetilcolinesterasa (AChE), lo que es relevante en el tratamiento de afecciones como la enfermedad de Alzheimer . Las características estructurales del ácido 7-metil-2,3-dihidrobenzofurano-2-carboxílico pueden prestarse a propiedades de inhibición enzimática similares.
Mecanismo De Acción
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various targets leading to a wide range of biological and pharmacological activities .
Biochemical Pathways
Benzofuran compounds have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .
Result of Action
Benzofuran compounds have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Análisis Bioquímico
Biochemical Properties
7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, like ATP, to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes.
Cellular Effects
The effects of 7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit transcription factors, leading to upregulation or downregulation of target genes . It also affects metabolic pathways by interacting with enzymes involved in cellular respiration and energy production, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, it can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional and translational processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and differentiation.
Propiedades
IUPAC Name |
7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-4,8H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWLSAKWLMBISU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


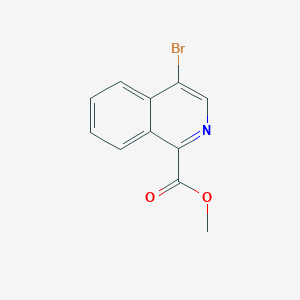


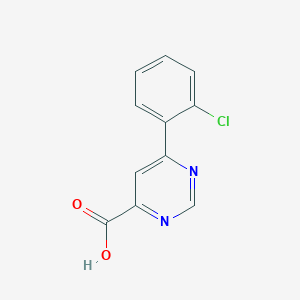
![3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1530688.png)
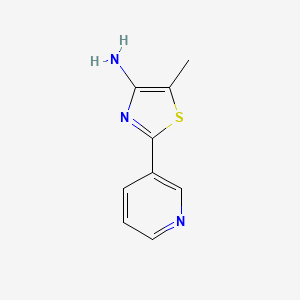

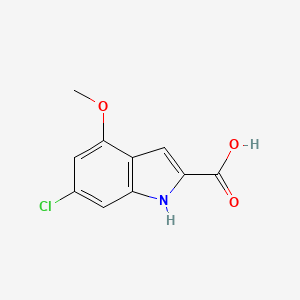
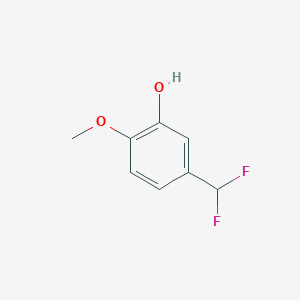
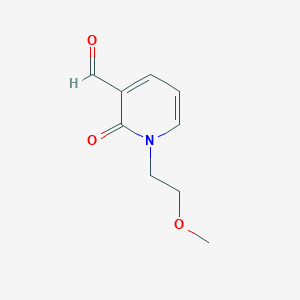
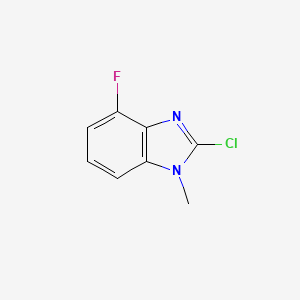
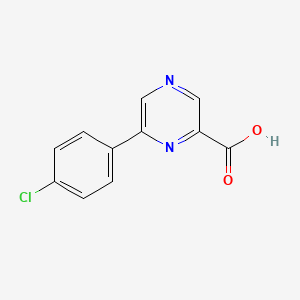
![{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine](/img/structure/B1530702.png)
